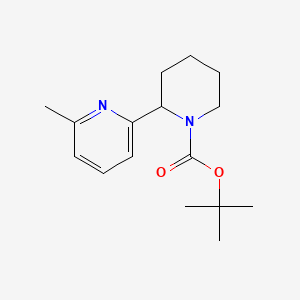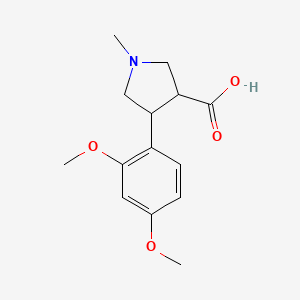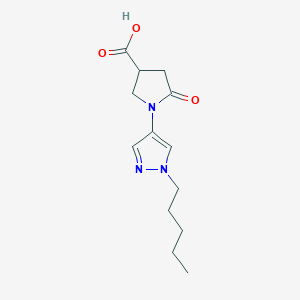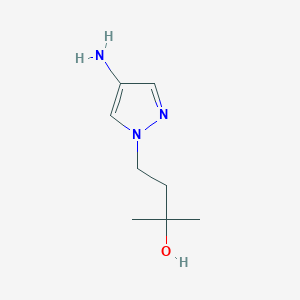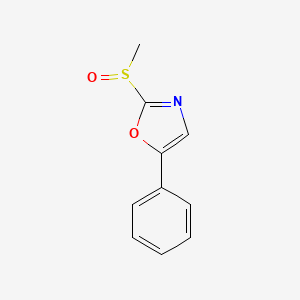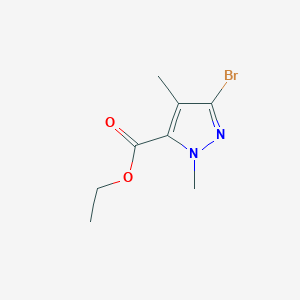![molecular formula C7H8F3NO2 B13010235 N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13010235.png)
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is a compound of significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure, making it an intriguing subject for synthetic chemists. The presence of a trifluoromethyl group and a carboxamide moiety further enhances its chemical reactivity and potential utility in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the trifluoromethyl group and the carboxamide moiety.
Cyclization: The initial step often involves the formation of the bicyclo[1.1.1]pentane core through a [2+1] cycloaddition reaction. This can be achieved using a suitable diene and a carbene precursor under controlled conditions.
Functionalization: The introduction of the trifluoromethyl group can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The carboxamide group is typically introduced through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted bicyclo[1.1.1]pentane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-hydroxy-3-(trifluoromethyl)bicyclo[111]pentane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising candidate for drug development.
Industry
In the industrial sector, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide is explored for its use in the production of advanced materials. Its unique structural properties can impart desirable characteristics to polymers and other materials, such as increased rigidity and thermal stability.
Mecanismo De Acción
The mechanism of action of N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, while the carboxamide moiety can participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- N-hydroxy-3-(methyl)bicyclo[1.1.1]pentane-1-carboxamide
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-amine
Uniqueness
Compared to similar compounds, N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide stands out due to the presence of both the trifluoromethyl group and the carboxamide moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H8F3NO2 |
|---|---|
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6-1-5(2-6,3-6)4(12)11-13/h13H,1-3H2,(H,11,12) |
Clave InChI |
OJVOMYMDRLWJRW-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2)C(F)(F)F)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


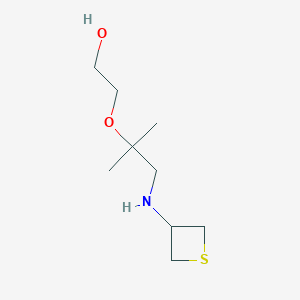



![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
![7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13010190.png)
![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)
